molecular formula C11H12N4O2S B13258232 4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide

4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide

Cat. No.: B13258232
M. Wt: 264.31 g/mol
InChI Key: TXBZXVIRZKQPOW-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative. Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfonamide group. These compounds are known for their broad-spectrum antibacterial properties and have been used extensively in both human and veterinary medicine .

Preparation Methods

The synthesis of 4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-amino-3-methylbenzenesulfonamide with pyrimidine derivatives under specific conditions. One common method includes the use of stannous chloride and a mixture of ethanol and ethyl acetate as solvents under reflux conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide involves the inhibition of dihydropteroate synthetase, an enzyme crucial for the synthesis of folate in bacteria. By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Similar compounds to 4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide include:

What sets this compound apart is its unique structure, which allows it to interact with specific molecular targets and pathways, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

4-amino-3-methyl-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C11H12N4O2S/c1-8-7-9(3-4-10(8)12)18(16,17)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3,(H,13,14,15)

InChI Key

TXBZXVIRZKQPOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=CC=N2)N

Origin of Product

United States

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